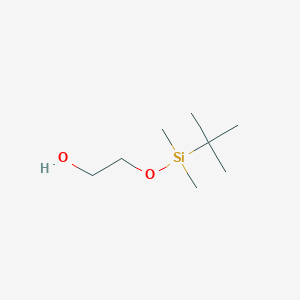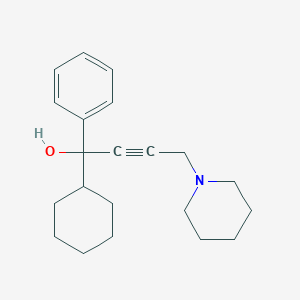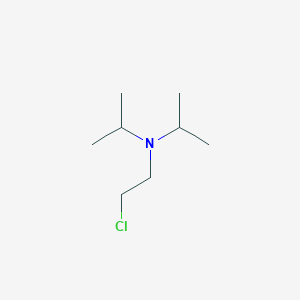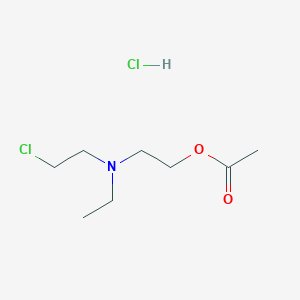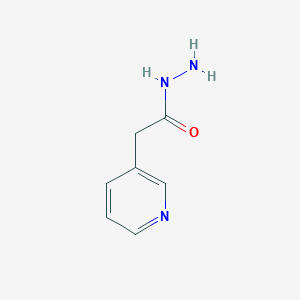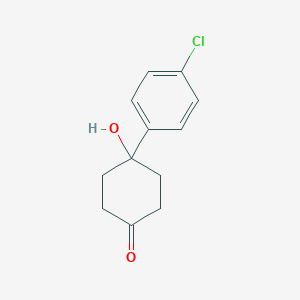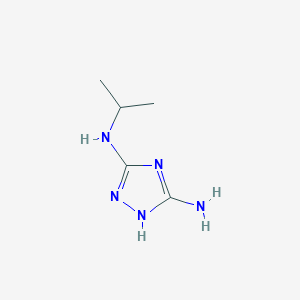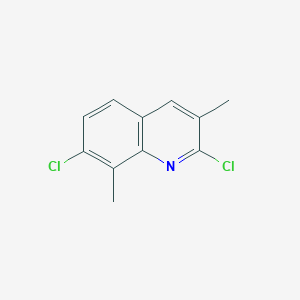
2,7-Dichloro-3,8-dimethylquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2,7-Dichloro-3,8-dimethylquinoline often involves intricate chemical reactions. For instance, Nemez et al. (2023) described the synthesis of a series of 2- and 8-substituted 4-amino-7-chloroquinolines, showcasing methods for substituting the chloro group and yielding novel analogues (Nemez et al., 2023). These synthetic routes are crucial for creating derivatives of quinoline compounds, including those with chloro and methyl groups.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often analyzed through techniques like X-ray crystallography. Studies like those by Rudenko et al. (2012) and Tkachev et al. (2016) provide insights into the crystal and molecular structures of various quinoline derivatives, including those with substitutions similar to 2,7-Dichloro-3,8-dimethylquinoline (Rudenko et al., 2012); (Tkachev et al., 2016).
Chemical Reactions and Properties
Quinolines, including 2,7-Dichloro-3,8-dimethylquinoline, undergo various chemical reactions due to their reactive sites. The presence of chloro and methyl groups significantly influences the reactivity of the molecule. For example, Hazell et al. (1997) studied the chemical properties of a compound involving 8-aminoquinoline and dichlorodimethyltin(IV), highlighting the intricate coordination and reactivity patterns typical of such compounds (Hazell et al., 1997).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and stability, are key to understanding their behavior in different environments. The study of these properties often involves spectroscopic and analytical techniques. For instance, studies on similar quinoline compounds, like those by Yuan et al. (2012), provide insights into the physical characteristics through analyses like NMR and UV-Vis spectroscopy (Yuan et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the behavior of 2,7-Dichloro-3,8-dimethylquinoline in various chemical contexts. Studies on similar compounds, such as the work by Wang et al. (2016) on the synthesis and structure of related quinoline derivatives, provide valuable insights into the chemical behavior of these compounds (Wang et al., 2016).
Wissenschaftliche Forschungsanwendungen
It’s worth noting that quinoline derivatives, such as 8-Hydroxyquinoline, have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and antifungal effects . They have been used in the development of potent lead compounds with good efficacy and low toxicity . But whether “2,7-Dichloro-3,8-dimethylquinoline” has similar applications requires further investigation.
It’s worth noting that quinoline derivatives, such as 8-Hydroxyquinoline, have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and antifungal effects . They have been used in the development of potent lead compounds with good efficacy and low toxicity . But whether “2,7-Dichloro-3,8-dimethylquinoline” has similar applications requires further investigation.
It’s worth noting that quinoline derivatives, such as 8-Hydroxyquinoline, have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and antifungal effects . They have been used in the development of potent lead compounds with good efficacy and low toxicity . But whether “2,7-Dichloro-3,8-dimethylquinoline” has similar applications requires further investigation.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2,7-dichloro-3,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-6-5-8-3-4-9(12)7(2)10(8)14-11(6)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUZMQBGFICXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2)Cl)C)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588940 | |
| Record name | 2,7-Dichloro-3,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichloro-3,8-dimethylquinoline | |
CAS RN |
108097-00-3 | |
| Record name | 2,7-Dichloro-3,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dichloro-3,8-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



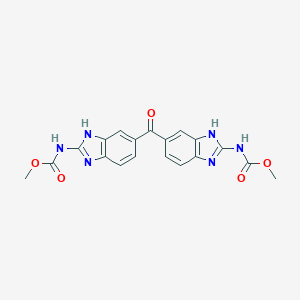
![3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B27499.png)
